molecular formula C10H12FNO4S B1299469 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid CAS No. 405919-75-7

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

Cat. No.: B1299469
CAS No.: 405919-75-7
M. Wt: 261.27 g/mol
InChI Key: BPQIMZMQDTUPAE-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid is a chemical compound with the molecular formula C10H12FNO4S and a molecular weight of 261.27 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylamino moiety, which is further connected to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butanoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

Uniqueness: 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to participate in specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQIMZMQDTUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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